molecular formula C11H15N3O2 B3235089 2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide CAS No. 1353989-44-2

2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide

Cat. No. B3235089
CAS RN: 1353989-44-2
M. Wt: 221.26 g/mol
InChI Key: IXSWJRLEHRZDPW-UHFFFAOYSA-N
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Description

2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. It is a promising drug candidate for the treatment of various types of cancer, including breast, prostate, and pancreatic cancer.

Mechanism of Action

2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide inhibits the activity of protein kinase CK2, which is a serine/threonine kinase that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound binds to the ATP-binding site of CK2 and prevents its phosphorylation activity.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as gemcitabine and cisplatin. This compound has been investigated for its potential to treat other diseases, such as Alzheimer's disease, HIV, and viral infections.

Advantages and Limitations for Lab Experiments

2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a potent and selective inhibitor of CK2, and it has been extensively studied in preclinical and clinical trials. It has shown promising results as an anticancer drug, and it has also been investigated for its potential to treat other diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide. One direction is to investigate its potential as a combination therapy with other chemotherapeutic agents. Another direction is to explore its potential as a treatment for other diseases, such as Alzheimer's disease, HIV, and viral infections. Additionally, further studies are needed to optimize the synthesis method of this compound and to improve its pharmacokinetic properties. Finally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cellular processes.

Scientific Research Applications

2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide has been extensively studied in preclinical and clinical trials for its potential as an anticancer drug. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to enhance the efficacy of other chemotherapeutic agents. This compound has also been investigated for its potential to treat other diseases, such as Alzheimer's disease, HIV, and viral infections.

properties

IUPAC Name

2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-6-11(16)14(8-3-4-8)7-10(15)9-2-1-5-13-9/h1-2,5,8,13H,3-4,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSWJRLEHRZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC(=O)C2=CC=CN2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001162396
Record name Acetamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353989-44-2
Record name Acetamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001162396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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